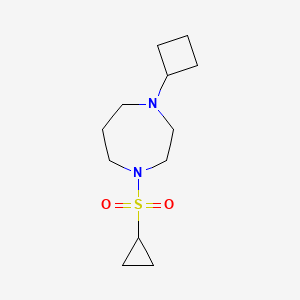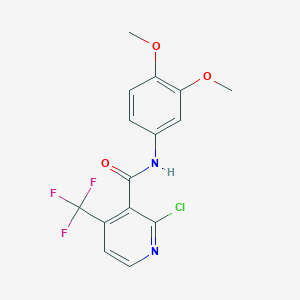
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea" is a urea derivative characterized by the presence of a 3-fluorophenyl group and a tetrahydrofuran moiety. Urea derivatives are known for their wide range of biological activities, which makes them of significant interest in medicinal chemistry. The fluorophenyl group is a common pharmacophore in drug design due to its ability to mimic the hydrogen bond acceptor or donor characteristics of a phenyl ring while also modulating the lipophilicity and electronic properties of the molecule. The tetrahydrofuran ring is a versatile moiety that can provide conformational flexibility and influence the overall three-dimensional structure of the compound.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the context of the provided papers, while the specific synthesis of the compound is not detailed, similar urea compounds have been synthesized with varying yields. For instance, 1,3-disubstituted ureas with phenyl fragments containing fluorine and/or chlorine substituents were synthesized with yields ranging from 33 to 80% . Additionally, the synthesis of 1-isocyanatoadamantane as an intermediate was achieved with an 85% yield . These methods could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of a basic nitrogen and an ar(o)yl(thio)-urea unit allows for interactions with biological targets such as enzymes. The optimal chain length and the presence of substituents can significantly affect the interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites . The molecular structure of "1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea" would likely exhibit similar interactions due to the presence of the fluorophenyl group and the urea moiety.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, which can be exploited to modify their structure and enhance their biological properties. The reactivity of the isocyanate group in the synthesis of urea derivatives is a key step in forming the urea linkage . The fluorine atom on the phenyl ring can also influence the reactivity of the compound, potentially affecting its interactions with biological targets or its metabolic stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems . The presence of a tetrahydrofuran ring can introduce conformational flexibility, which might influence the compound's ability to adopt the necessary conformation for binding to its biological target .
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c17-11-3-1-4-13(7-11)20-10-12(8-15(20)21)19-16(22)18-9-14-5-2-6-23-14/h1,3-4,7,12,14H,2,5-6,8-10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUMZGDYYJHYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)


![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)



![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)